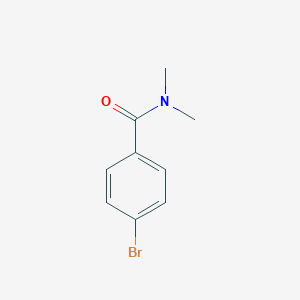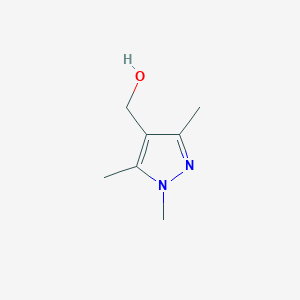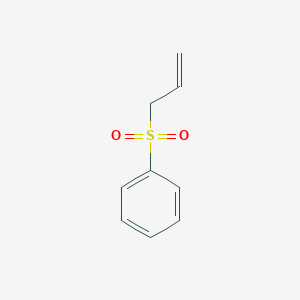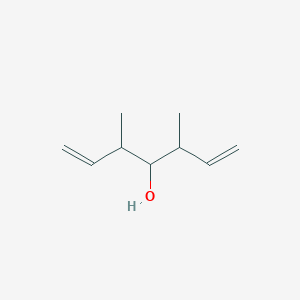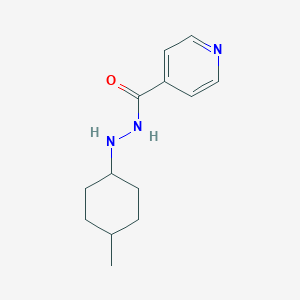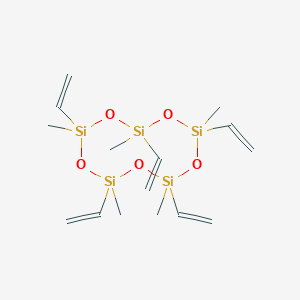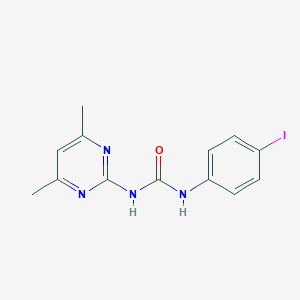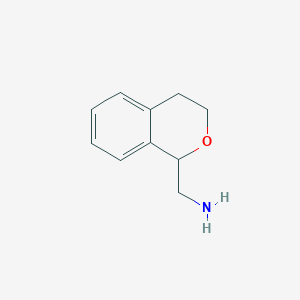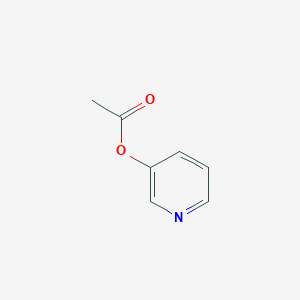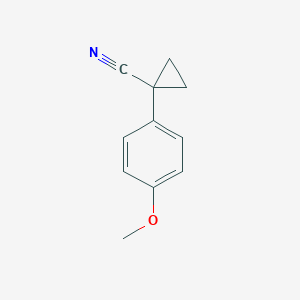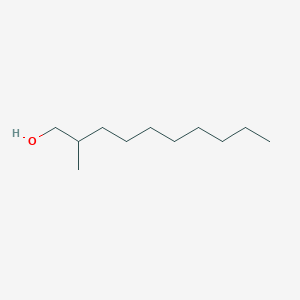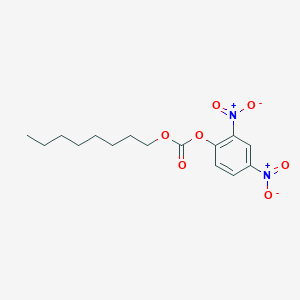
(2,4-dinitrophenyl) octyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dinitrophenyl) octyl carbonate: is an organic compound with the molecular formula C15H20N2O7 It is a derivative of carbonic acid where the hydrogen atoms are replaced by a 2,4-dinitrophenyl group and an octyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,4-dinitrophenyl octyl ester typically involves the reaction of 2,4-dinitrophenol with octyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,4-dinitrophenol attacks the carbonyl carbon of octyl chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of carbonic acid, 2,4-dinitrophenyl octyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: (2,4-dinitrophenyl) octyl carbonate can undergo hydrolysis in the presence of water and a catalytic amount of acid or base, resulting in the formation of 2,4-dinitrophenol and octanol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or hydrogen with a catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Hydrolysis: 2,4-dinitrophenol and octanol.
Reduction: 2,4-diaminophenyl octyl ester.
Substitution: Corresponding substituted esters.
Applications De Recherche Scientifique
Chemistry: (2,4-dinitrophenyl) octyl carbonate is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides. It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: In biological research, this compound is used to study enzyme-catalyzed hydrolysis reactions. It acts as a substrate for esterases and lipases, helping to elucidate the mechanisms of these enzymes.
Medicine: While not directly used as a drug, derivatives of carbonic acid, 2,4-dinitrophenyl octyl ester are investigated for their potential as prodrugs. These derivatives can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of carbonic acid, 2,4-dinitrophenyl octyl ester primarily involves its hydrolysis to release 2,4-dinitrophenol and octanol. The 2,4-dinitrophenol moiety can act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting ATP synthesis and leading to increased heat production. This property is exploited in biochemical studies to investigate mitochondrial function.
Comparaison Avec Des Composés Similaires
- Carbonic acid, 2,4-dinitrophenyl methyl ester
- Carbonic acid, 2,4-dinitrophenyl ethyl ester
- Carbonic acid, 2,4-dinitrophenyl butyl ester
Comparison: Compared to its methyl, ethyl, and butyl counterparts, carbonic acid, 2,4-dinitrophenyl octyl ester has a longer alkyl chain, which can influence its solubility and reactivity. The longer chain may also affect its interaction with biological membranes, potentially altering its biological activity.
Conclusion
(2,4-dinitrophenyl) octyl carbonate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Propriétés
Numéro CAS |
15741-90-9 |
|---|---|
Formule moléculaire |
C15H20N2O7 |
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) octyl carbonate |
InChI |
InChI=1S/C15H20N2O7/c1-2-3-4-5-6-7-10-23-15(18)24-14-9-8-12(16(19)20)11-13(14)17(21)22/h8-9,11H,2-7,10H2,1H3 |
Clé InChI |
PTZVTZJWTIHIEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
| 15741-90-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


